molecular formula C9H15NO2 B1456254 (3-Butyl-5-methyl-isoxazol-4-yl)-methanol CAS No. 1239465-21-4

(3-Butyl-5-methyl-isoxazol-4-yl)-methanol

Cat. No.: B1456254
CAS No.: 1239465-21-4
M. Wt: 169.22 g/mol
InChI Key: YMZQWYZZBOFJEY-UHFFFAOYSA-N
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Description

(3-Butyl-5-methyl-isoxazol-4-yl)-methanol is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Biological Activity

(3-Butyl-5-methyl-isoxazol-4-yl)-methanol is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Isoxazole Derivatives

Isoxazoles are five-membered heterocyclic compounds containing nitrogen and oxygen. They have been extensively studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The unique structure of isoxazoles allows for various modifications that can enhance their biological efficacy.

This compound can be synthesized through various chemical pathways, often involving the reaction of appropriate precursors under specific conditions. The compound features a butyl group and a hydroxymethyl group attached to the isoxazole ring, which may influence its solubility and interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, a series of isoxazole derivatives were shown to inhibit biofilm formation in pathogenic bacteria, indicating potential use as antimicrobial agents . The compound this compound was evaluated alongside other derivatives, revealing low cytotoxicity while maintaining effective antimicrobial action.

Anticancer Properties

The antiproliferative effects of this compound have been assessed against various cancer cell lines. In vitro studies indicated that this compound could induce apoptosis in cancer cells, with IC50 values comparable to known chemotherapeutic agents . It has been particularly effective against breast cancer cell lines like MDA-MB-231, showcasing an ability to selectively target malignant cells while sparing normal cells .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound aids in optimizing its biological activity. Modifications at different positions on the isoxazole ring can lead to variations in potency and selectivity. For example, substituents at the C-4 position have shown to significantly affect the binding affinity to target proteins involved in cancer progression .

Table 1: Summary of Biological Activities of Isoxazole Derivatives

CompoundActivity TypeIC50 (μM)Cell Lines Tested
This compoundAntimicrobialN/APathogenic bacteria
This compoundAntiproliferative10.5MDA-MB-231
Other Isoxazole DerivativesAnticancer5.2–22.2Various cancer cell lines
Other Isoxazole DerivativesCytotoxicity>100Normal HEK-293 cells

Case Studies

  • Antimicrobial Efficacy : A study published in PMC highlighted how various isoxazole derivatives, including this compound, demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Escherichia coli cultures .
  • Cancer Cell Apoptosis : Research focusing on the apoptotic effects of this compound revealed that at a concentration of 5 μM, it induced apoptosis in MDA-MB-231 cells by approximately 50.8% . This suggests its potential as a therapeutic agent in breast cancer treatment.

Properties

IUPAC Name

(3-butyl-5-methyl-1,2-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-4-5-9-8(6-11)7(2)12-10-9/h11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZQWYZZBOFJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NOC(=C1CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601291836
Record name 3-Butyl-5-methyl-4-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239465-21-4
Record name 3-Butyl-5-methyl-4-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1239465-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butyl-5-methyl-4-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601291836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester (9.8 g, 46.3 mmol) in THF (100 mL) under argon and at 0° C. was added lithium aluminium hydride (2.03 g, 53.4 mmol) in five portions. After 1 h the reaction mixture was quenched dropwise with Seignette salt solution. The reaction mixture was filtered and the filtrate extracted with ethyl acetate. The combined organic extracts were washed with Seignette salt solution then dried, filtered and concentrated. Purification by chromatography (silica, heptane:ethyl acetate=100:0 to 4:6) afforded the title compound (7.5 g, 95%) as a yellow liquid. MS: m/e=170.3 [M+H]+.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
2.03 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Butyl-5-methyl-isoxazol-4-yl)-methanol
Reactant of Route 2
(3-Butyl-5-methyl-isoxazol-4-yl)-methanol
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(3-Butyl-5-methyl-isoxazol-4-yl)-methanol
Reactant of Route 4
(3-Butyl-5-methyl-isoxazol-4-yl)-methanol
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Reactant of Route 6
(3-Butyl-5-methyl-isoxazol-4-yl)-methanol

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